molecular formula C12H14N2O2S B12222523 Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 890092-79-2

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B12222523
CAS No.: 890092-79-2
M. Wt: 250.32 g/mol
InChI Key: LPVBAMUYNRVAGP-UHFFFAOYSA-N
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Description

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-amino-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with isobutyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzothiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of isobutyl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The benzothiazole ring structure allows for strong interactions with protein targets, making it a valuable scaffold in drug design. Additionally, the compound can modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
  • Methyl 2-amino-1,3-benzothiazole-6-carboxylate
  • Propyl 2-amino-1,3-benzothiazole-6-carboxylate

Uniqueness

Isobutyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to its specific isobutyl group, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

CAS No.

890092-79-2

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

2-methylpropyl 2-amino-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-7(2)6-16-11(15)8-3-4-9-10(5-8)17-12(13)14-9/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

LPVBAMUYNRVAGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)N=C(S2)N

Origin of Product

United States

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